Thionordiazepam: A Technical Guide to its Chemical Structure and Properties
Thionordiazepam: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thionordiazepam, also known as 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione, is a thione analog of nordiazepam and a member of the benzodiazepine class of compounds. It is primarily utilized as an analytical reference standard and as a chemical intermediate in the synthesis of other pharmacologically active molecules, including certain alprazolam analogs.[1] Its distinct chemical structure, featuring a sulfur atom in place of an oxygen atom at the 2-position of the benzodiazepine core, imparts unique chemical reactivity and properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analytical methodologies related to thionordiazepam.
Chemical Structure and Identifiers
The chemical structure of thionordiazepam is characterized by a 1,4-benzodiazepine ring system with a chlorine substituent at the 7-position, a phenyl group at the 5-position, and a thione group at the 2-position.
| Identifier | Value |
| IUPAC Name | 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione[2] |
| SMILES String | C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3[2] |
| CAS Number | 4547-02-8[2] |
| Molecular Formula | C₁₅H₁₁ClN₂S[2] |
Physicochemical Properties
A summary of the key physicochemical properties of thionordiazepam is presented in the table below. These properties are crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| Molecular Weight | 286.78 g/mol | |
| Appearance | Yellow solid/light yellow crystals | |
| Melting Point | 248-250 °C | |
| Boiling Point | 408.9 °C at 760 mmHg (Predicted) | |
| Solubility | Poorly soluble in aqueous buffers. Soluble in DMF (15 mg/ml), DMSO (10 mg/ml), and Ethanol (1 mg/ml). | |
| pKa | 9.72 ± 0.40 (Predicted) |
Synthesis of Thionordiazepam
The primary method for the synthesis of thionordiazepam involves the thionation of its corresponding lactam precursor, nordiazepam (7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one).
Experimental Protocol: Thionation using Lawesson's Reagent
This protocol describes a common method for the synthesis of thionordiazepam from nordiazepam.
Materials:
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7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one (nordiazepam)
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Lawesson's Reagent
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Anhydrous Toluene
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Nitrogen gas
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 7-chloro-5-phenyl-1H-benzo[e]diazepin-2(3H)-one in anhydrous toluene.
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Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution.
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Heat the reaction mixture to 70°C under a nitrogen atmosphere.
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Maintain the temperature and stir the mixture for the time required to complete the reaction (monitoring by TLC is recommended).
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Upon completion, cool the reaction mixture to room temperature.
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The crude product can be purified by recrystallization or column chromatography to yield thionordiazepam.
Expected Yield: 77%
Experimental Protocol: Synthesis from a Phosphinyloxy Precursor
An alternative synthesis route starts from a phosphinyloxy derivative of the benzodiazepine.
Materials:
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7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine
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Tetrahydrofuran (THF)
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Triethylamine
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Hydrogen sulfide (H₂S) gas
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Methylene chloride
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Methanol
Procedure:
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Dissolve 245 mg (0.5 mmol) of 7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine in 10 ml of THF in a suitable flask.
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Add 0.5 ml of triethylamine to the stirred solution at room temperature.
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Bubble a stream of hydrogen sulfide gas through the solution for approximately 15 minutes, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Evaporate the THF under reduced pressure.
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Partition the residue between methylene chloride and water.
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Separate the organic layer (methylene chloride), dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and evaporate the solvent.
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Crystallize the resulting residue from methanol to obtain thionordiazepam.
Expected Melting Point of Product: 243°-245°C
Pharmacological Properties
As a benzodiazepine derivative, thionordiazepam is expected to exert its effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Mechanism of Action
Metabolic Pathways
The metabolism of benzodiazepines generally proceeds through two main phases in the liver:
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Phase I Metabolism: Primarily involves oxidation reactions such as N-dealkylation and hydroxylation, catalyzed by cytochrome P450 enzymes.
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Phase II Metabolism: Involves the conjugation of the parent drug or its Phase I metabolites with glucuronic acid, a process mediated by UDP-glucuronosyltransferases (UGTs), to form more water-soluble compounds that can be readily excreted by the kidneys.
Specific metabolites of thionordiazepam have not been extensively characterized in publicly available literature. However, based on the metabolism of structurally similar benzodiazepines, it is plausible that it undergoes hydroxylation and subsequent glucuronidation.
Analytical Methods
The quantification of thionordiazepam is essential for research and forensic applications. High-performance liquid chromatography (HPLC) is a commonly employed technique for the analysis of benzodiazepines in various matrices.
Experimental Protocol: Quantification of Benzodiazepines in Biological Samples by HPLC (General Method)
While a specific validated method for thionordiazepam is not detailed in the available literature, the following protocol for other benzodiazepines can be adapted.
Instrumentation:
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High-Performance Liquid Chromatograph (HPLC) with a UV/DAD detector.
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Reversed-phase analytical column (e.g., C8 or C18).
Sample Preparation (Solid-Phase Extraction - SPE):
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Condition a solid-phase extraction cartridge with appropriate solvents (e.g., methanol followed by water).
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Load the pre-treated biological sample (e.g., plasma, urine) onto the cartridge.
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Wash the cartridge to remove interfering substances.
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Elute the analyte of interest using a suitable organic solvent.
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Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions (Example):
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Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., ammonium acetate).
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Flow Rate: 1.0 mL/min.
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Column Temperature: Ambient or controlled (e.g., 40 °C).
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Detection Wavelength: 240 nm.
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Internal Standard: A structurally similar compound not present in the sample.
Validation Parameters: The method should be validated for linearity, accuracy, precision, selectivity, and recovery according to standard guidelines.
Logical Workflow for Thionordiazepam Synthesis and Analysis
